Uptake Inhibition: b-AEA Potently Blocks AEA Transport, Unlike AEA Itself
b-AEA is a potent inhibitor of anandamide (AEA) cellular uptake, a property not shared by its parent compound, AEA, or many fluorescent probes. In HaCaT human keratinocytes, b-AEA blocks AEA uptake with an IC50 of 0.5 µM . This contrasts with AEA, which is a substrate for its own transport machinery [1].
| Evidence Dimension | Inhibition of AEA cellular uptake |
|---|---|
| Target Compound Data | b-AEA (MM22) |
| Comparator Or Baseline | AEA (Anandamide) |
| Quantified Difference | IC50 = 0.5 µM for b-AEA; AEA is a transport substrate, not a potent inhibitor. |
| Conditions | HaCaT human keratinocyte cells |
Why This Matters
This functional divergence is critical for experiments designed to dissect AEA transport mechanisms, as b-AEA can trap and visualize the transport process, while unmodified AEA cannot.
- [1] Fezza F, Oddi S, Di Tommaso M, et al. Characterization of biotin-anandamide, a novel tool for the visualization of anandamide accumulation. Journal of Lipid Research. 2008;49(6):1216-1223. View Source
